N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine
Description
N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a glycine derivative featuring a carboxymethyl group and a propanoyl chain linked to a substituted coumarin core. The hydroxy group at position 7 and methyl groups at positions 4 and 8 contribute to its structural uniqueness, while the glycine-carboxymethyl moiety may influence solubility and chelation capabilities.
Properties
Molecular Formula |
C18H19NO8 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[carboxymethyl-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H19NO8/c1-9-11-3-5-13(20)10(2)17(11)27-18(26)12(9)4-6-14(21)19(7-15(22)23)8-16(24)25/h3,5,20H,4,6-8H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
BQEONIQGGBBGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the chromen-2-one core.
Hydroxylation: Introduction of the hydroxyl group at the 7th position of the chromen-2-one core using reagents such as hydrogen peroxide or other oxidizing agents.
Alkylation: The chromen-2-one core is then alkylated with a suitable alkylating agent to introduce the propanoyl group.
Amidation: The final step involves the reaction of the alkylated chromen-2-one with glycine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, thioethers.
Scientific Research Applications
N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Coumarin Modifications
Key Compound: N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine
This analog () replaces the 7-hydroxy group with a methoxy substituent. Differences include:
- Hydrogen Bonding: Loss of a hydrogen bond donor (7-methoxy vs. 7-hydroxy) may reduce interactions with biological targets.
- Stability: Methoxy groups are less prone to oxidation than phenolic hydroxy groups, which could enhance metabolic stability.
Table 1: Structural and Inferred Property Comparison
Compounds with Similar Amide Linkages ()
Compounds 13–17 in are benzamide derivatives with varying aryloxy substituents (e.g., cyanomethoxy, propenyloxy). While structurally distinct from the target compound, they share:
- Amide Backbone : Similar peptide-like linkages, which may influence pharmacokinetics (e.g., protease resistance).
- Substituent Diversity : Alkoxy groups (methoxy, ethoxy, propoxy) modulate hydrophobicity and steric effects.
Key Differences :
- Lack of coumarin core limits direct biological activity comparisons.
- Benzamide derivatives may exhibit divergent target specificity (e.g., kinase inhibition vs. coumarin-related antioxidant effects).
Carboxymethyl-Containing Compounds ()
Perfluorinated compounds (PFCs) in , such as [34455-35-1] and [75046-16-1], feature carboxymethyl groups but are structurally unrelated due to their fluorinated alkyl chains and quaternary ammonium salts. These compounds are surfactants or industrial chemicals, unlike the target compound’s coumarin-glycine hybrid.
Research Findings and Implications
- 7-Hydroxy vs. 7-Methoxy : The hydroxy group in the target compound likely enhances antioxidant activity through radical scavenging, a trait diminished in the methoxy analog .
- Glycine-Carboxymethyl Moiety : This group may improve metal chelation (e.g., Fe³⁺, Cu²⁺), relevant in oxidative stress mitigation.
- Further studies using SHELXL could elucidate conformational differences between analogs.
Biological Activity
N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a complex organic compound belonging to the chromenone family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a chromenone core structure with carboxymethyl and propanoyl functional groups, which are critical for its biological interactions. The unique arrangement of these groups allows the compound to engage with multiple enzymes and receptors, influencing various physiological processes.
1. Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, this compound may scavenge free radicals and reduce oxidative stress, contributing to cellular protection against damage.
2. Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. Similar chromenone derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound might also play a role in reducing inflammation in various disease models.
3. Anticancer Activity
Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Its structural analogs have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the activation of mitochondrial pathways and modulation of signaling cascades like the NF-kB pathway.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : By binding to specific receptors, it can activate or inhibit signaling pathways that regulate cellular functions.
Table 1: Summary of Research Findings on Biological Activity
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study B | Anti-inflammatory Effects | Showed reduction in IL-6 and TNF-alpha levels in cell cultures. |
| Study C | Anticancer Activity | Induced apoptosis in HepG2 liver cancer cells via mitochondrial pathway activation. |
Notable Research Outcomes
- Antioxidant Activity : In vitro assays indicated that the compound effectively scavenged DPPH radicals, suggesting strong antioxidant capabilities.
- Anti-inflammatory Effects : A study involving human macrophages revealed that treatment with the compound led to decreased expression of inflammatory markers such as COX-2 and IL-1β.
- Antitumor Efficacy : In a series of experiments on HepG2 cells, the compound exhibited significant cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, bioavailability, and long-term effects will be essential for understanding its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
